![molecular formula C19H22Cl2N2O4S B324437 2-(2,4-dichlorophenoxy)-N-[4-(diethylsulfamoyl)phenyl]propanamide](/img/structure/B324437.png)
2-(2,4-dichlorophenoxy)-N-[4-(diethylsulfamoyl)phenyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-dichlorophenoxy)-N-[4-(diethylsulfamoyl)phenyl]propanamide is an organic compound with significant applications in various fields such as agriculture, medicine, and industrial chemistry. This compound is known for its unique chemical structure, which includes dichlorophenoxy and diethylamino sulfonyl groups, contributing to its diverse reactivity and functionality.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-[4-(diethylsulfamoyl)phenyl]propanamide typically involves the following steps:
Esterification: The initial step involves the esterification of 2,4-dichlorophenol with propanoic acid under acidic conditions to form 2-(2,4-dichlorophenoxy)propanoic acid.
Amidation: The ester is then reacted with 4-[(diethylamino)sulfonyl]aniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired amide product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH are crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,4-dichlorophenoxy)-N-[4-(diethylsulfamoyl)phenyl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the dichlorophenoxy group, where chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
2-(2,4-dichlorophenoxy)-N-[4-(diethylsulfamoyl)phenyl]propanamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and herbicidal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of agrochemicals and as an intermediate in the synthesis of dyes and polymers.
Mecanismo De Acción
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-[4-(diethylsulfamoyl)phenyl]propanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in cellular processes.
Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Comparación Con Compuestos Similares
Similar Compounds
2-(2,4-dichlorophenoxy)propanoic acid: Known for its herbicidal properties.
2-(2,4-dichlorophenoxy)acetic acid: Commonly used as a plant growth regulator.
2-(2,4-dichlorophenoxy)butanoic acid: Another herbicide with similar chemical structure.
Uniqueness
2-(2,4-dichlorophenoxy)-N-[4-(diethylsulfamoyl)phenyl]propanamide stands out due to its unique combination of dichlorophenoxy and diethylamino sulfonyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C19H22Cl2N2O4S |
|---|---|
Peso molecular |
445.4 g/mol |
Nombre IUPAC |
2-(2,4-dichlorophenoxy)-N-[4-(diethylsulfamoyl)phenyl]propanamide |
InChI |
InChI=1S/C19H22Cl2N2O4S/c1-4-23(5-2)28(25,26)16-9-7-15(8-10-16)22-19(24)13(3)27-18-11-6-14(20)12-17(18)21/h6-13H,4-5H2,1-3H3,(H,22,24) |
Clave InChI |
QYERRFPWZFCWTQ-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl |
SMILES canónico |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


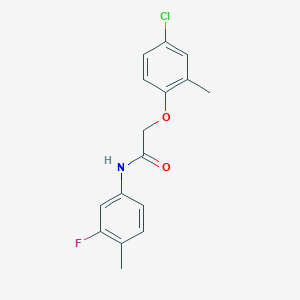
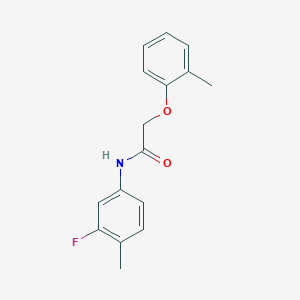
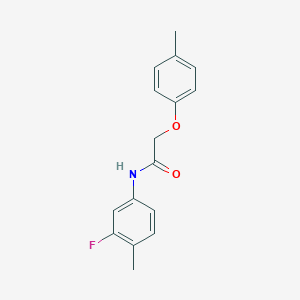
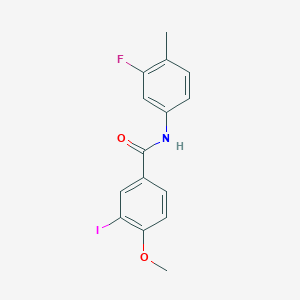
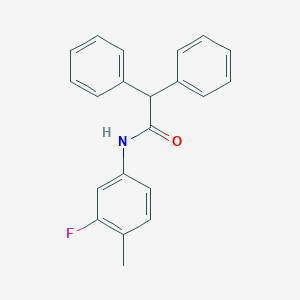


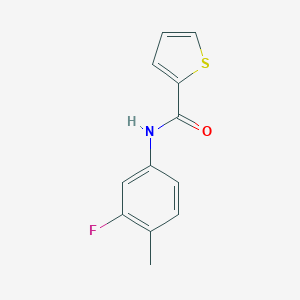
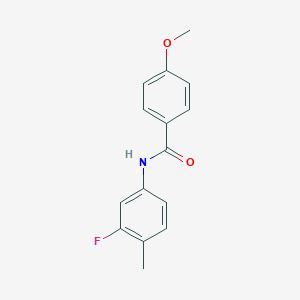
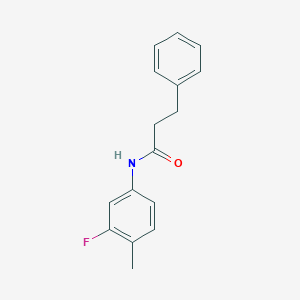
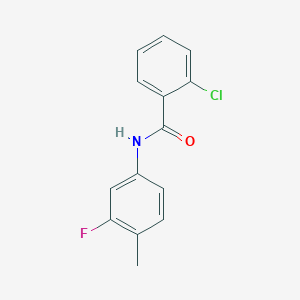
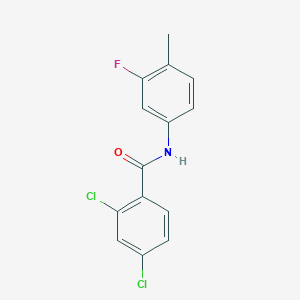
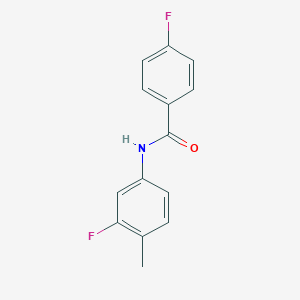
![2-(4-methoxyphenyl)-N-(2'-{[(4-methoxyphenyl)acetyl]amino}[1,1'-biphenyl]-2-yl)acetamide](/img/structure/B324376.png)
